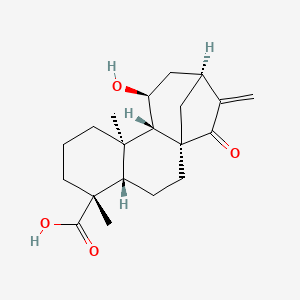

ent-11α-羟基-15-氧代卡乌尔-16-烯-19-酸

描述

Synthesis Analysis

The synthesis and microbial transformation of related diterpenes have been explored through various studies. One study reported on the hydroxylation of diterpenes like ent-kaur-16-en-19-oic acid by the fungus Aspergillus niger, yielding metabolites with significant biological activity (Marquina et al., 2009). Another research effort focused on the biotransformation of ENT-16beta-hydroxybeyeran-19-oic acid by Mortierella isabellina, producing hydroxylated metabolites with novel structures (Lin et al., 2007).

科学研究应用

Anti-Melanogenic Activity

- Scientific Field: Dermatology and Cosmetology .

- Summary of Application: 11αOH-KA has been found to have high anti-melanogenic activities, which can be used for skin whitening .

- Methods of Application: The anti-melanogenic activities of the water extracts of A. lavenia leaves and Pteris dispar Kunze leaves were compared in mouse B16F10 melanoma cells. The amount of 11αOH-KA was measured using liquid chromatography spectrometry .

- Results: Both the extracts showed high anti-melanogenic activities, but only A. lavenia contained a high amount of 11αOH-KA, approximately 2.5% of the dry leaf weight. The treatment of mice with the water extract of A. lavenia leaf suppresses pigmentation in their hairs .

Antitumor Activity

- Scientific Field: Oncology .

- Summary of Application: 11αOH-KA is known to exert antitumor activity in several kinds of malignant cancer cells by leading cancer cells to apoptosis .

- Methods of Application: In one study, 11αOH-KA was loaded onto fluorescent mesoporous silica nanoparticles for the location and therapy of nasopharyngeal carcinoma . In another study, 11αOH-KA was found to translocate Bax into the mitochondria, down-regulate Bcl-2, activate caspase-9 and caspase-3, release cytochrome c into the cytosol and translocate AIF from the mitochondria to the nucleus .

- Results: In vivo studies demonstrated that nanoparticles could efficiently deliver 11αOH-KA in CNE2 transplanted tumors, and the tumor growth was effectively inhibited by the drug-loaded nanoparticles with minimal side effects .

Anti-Inflammatory Activity

- Scientific Field: Immunology .

- Summary of Application: The decoction (hot water extract) of whole plants of Adenostemma lavenia, which contains 11αOH-KA, is used as a folk remedy for inflammatory disorders, such as hepatitis and pneumonia . This suggests that 11αOH-KA may be the ingredient responsible for the medicinal properties of this plant .

- Methods of Application: The anti-inflammatory activities of the water extracts of A. lavenia leaves were compared in mouse B16F10 melanoma cells . The amount of 11αOH-KA was measured using liquid chromatography spectrometry .

- Results: A. lavenia contained a high amount of 11αOH-KA, approximately 2.5% of the dry leaf weight . The treatment of mice with the water extract of A. lavenia leaf suppresses inflammation .

Anti-Aging Activity

- Scientific Field: Dermatology .

- Summary of Application: The diterpenoid 11αOH-KA is the major ingredient in the extract and has wide-spectrum biological activities, such as anti-aging .

- Methods of Application: The anti-aging activities of the water extracts of A. lavenia leaves were compared in mouse B16F10 melanoma cells . The amount of 11αOH-KA was measured using liquid chromatography spectrometry .

- Results: A. lavenia contained a high amount of 11αOH-KA, approximately 2.5% of the dry leaf weight . The treatment of mice with the water extract of A. lavenia leaf suppresses aging .

Anti-Melanogenic Activity

- Scientific Field: Dermatology .

- Summary of Application: 11αOH-KA is a multifunctional biochemical found in some ferns, Pteris semipinnata, and its congeneric species. It has been proposed for several therapeutic applications, such as anti-cancer, anti-inflammation, and skin whitening .

- Methods of Application: The anti-melanogenic activities of the water extracts of A. lavenia leaves and Pteris dispar Kunze leaves were compared in mouse B16F10 melanoma cells. The amount of 11αOH-KA was measured using liquid chromatography spectrometry .

- Results: Both the extracts showed high anti-melanogenic activities, but only A. lavenia contained a high amount of 11αOH-KA, approximately 2.5% of the dry leaf weight .

Antitumor Activity

- Scientific Field: Oncology .

- Summary of Application: 11αOH-KA is a diterpenoid that is isolated and purified from the Chinese herbal medicine Pteris semipinnata L., and is known to exert antitumor activity in several kinds of malignant cancer cells by leading cancer cells to apoptosis .

- Methods of Application: In one study, 11αOH-KA was loaded onto fluorescent mesoporous silica nanoparticles for the location and therapy of nasopharyngeal carcinoma .

- Results: In vivo studies demonstrated that nanoparticles could efficiently deliver 11αOH-KA in CNE2 transplanted tumors, and the tumor growth was effectively inhibited by the drug-loaded nanoparticles with minimal side effects .

属性

IUPAC Name |

(1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-11-12-9-13(21)15-18(2)6-4-7-19(3,17(23)24)14(18)5-8-20(15,10-12)16(11)22/h12-15,21H,1,4-10H2,2-3H3,(H,23,24)/t12-,13+,14+,15+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFLYGNWNATSHL-UKFLMKJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ent-11|A-Hydroxy-15-oxokaur-16-en-19-oic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

pyrimidin-2-one](/img/structure/B1150522.png)

![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-(213C,1,3-15N2)5H-pyrimidin-1-ium-2-one](/img/structure/B1150535.png)